molecular formula C19H16N6 B14907716 1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole)

1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole)

Cat. No.: B14907716
M. Wt: 328.4 g/mol
InChI Key: UBNGHHIBMBKNHX-UHFFFAOYSA-N
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Description

1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is a complex organic compound that features a fluorene core substituted with two triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dimethylfluorene, which is reacted with appropriate triazole precursors.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) can undergo various chemical reactions, including:

    Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The fluorene core provides a rigid framework that enhances the compound’s stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is unique due to the presence of triazole rings, which impart distinct electronic and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .

Properties

Molecular Formula

C19H16N6

Molecular Weight

328.4 g/mol

IUPAC Name

1-[9,9-dimethyl-7-(1,2,4-triazol-1-yl)fluoren-2-yl]-1,2,4-triazole

InChI

InChI=1S/C19H16N6/c1-19(2)17-7-13(24-11-20-9-22-24)3-5-15(17)16-6-4-14(8-18(16)19)25-12-21-10-23-25/h3-12H,1-2H3

InChI Key

UBNGHHIBMBKNHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5)C

Origin of Product

United States

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